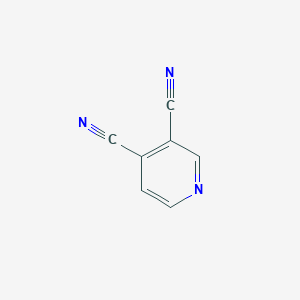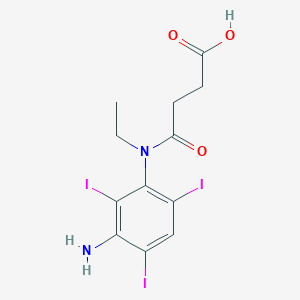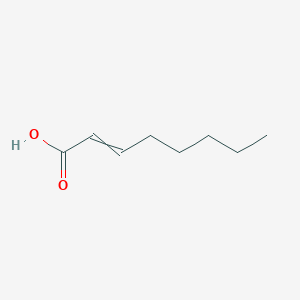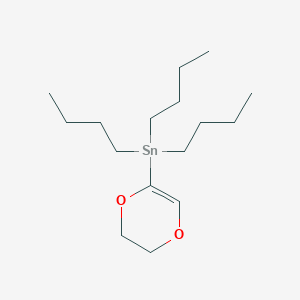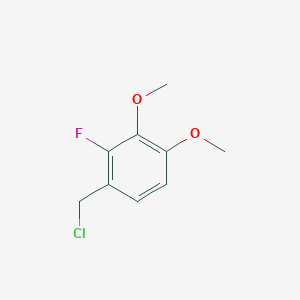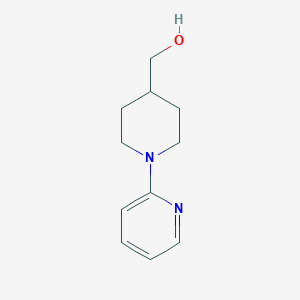
(1-(Pyridin-4-YL)piperidin-4-YL)methanol
Descripción general
Descripción
“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” is a compound with the molecular formula C11H17N3. It has an average mass of 191.273 Da and a monoisotopic mass of 191.142242 Da .
Synthesis Analysis
While specific synthesis methods for “(1-(Pyridin-4-YL)piperidin-4-YL)methanol” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For instance, a related compound, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, was synthesized using lithium aluminum hydride in tetrahydrofuran .Physical And Chemical Properties Analysis
“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” has a density of 1.1±0.1 g/cm³, a boiling point of 338.4±12.0 °C at 760 mmHg, and a flash point of 158.4±19.6 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
(1-(Pyridin-4-YL)piperidin-4-YL)methanol has been extensively studied for its synthesis and structural characterization. For instance, Wu Feng (2011) synthesized a novel compound using malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol, demonstrating the potential for creating complex structures with this compound (Wu Feng, 2011). Additionally, research by H. R. Girish et al. (2008) focused on the synthesis and crystal structure of a compound related to (1-(Pyridin-4-YL)piperidin-4-YL)methanol, providing insights into its molecular arrangement and potential applications (H. R. Girish et al., 2008).
Catalysis and Chemical Reactions
The compound has been explored in the context of catalysis and chemical reactions. B. Ágai et al. (2004) developed a method involving the compound for scalable and environmentally benign synthesis of substituted benzylpiperidines, demonstrating its utility in organic synthesis (B. Ágai et al., 2004). Furthermore, Anthony Kermagoret and P. Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including a derivative of (1-(Pyridin-4-YL)piperidin-4-YL)methanol, showcasing its potential in metal-organic chemistry (Anthony Kermagoret & P. Braunstein, 2008).
Molecular Structure Studies
Several studies have been conducted on the molecular structure of compounds related to (1-(Pyridin-4-YL)piperidin-4-YL)methanol. For example, S. Naveen et al. (2015) and S. B. Benakaprasad et al. (2007) performed characterization and crystal structure studies of similar compounds, contributing to a better understanding of the molecular geometry and crystalline forms of these types of compounds (S. Naveen et al., 2015), (S. B. Benakaprasad et al., 2007).
Corrosion Inhibition
Qisheng Ma et al. (2017) explored the use of derivatives of (1-(Pyridin-4-YL)piperidin-4-YL)methanol as corrosion inhibitors for mild steel in acidic media. Their findings suggest potential applications in industrial corrosion protection (Qisheng Ma et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
(1-pyridin-4-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGWWBRWRZGBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyridin-4-YL)piperidin-4-YL)methanol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

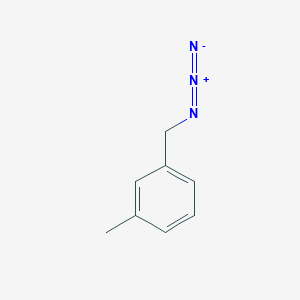
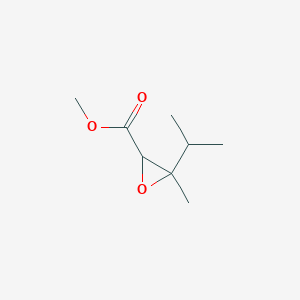
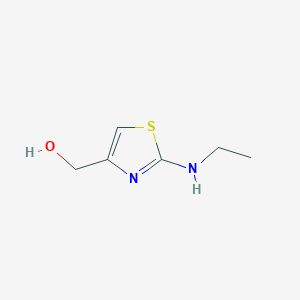
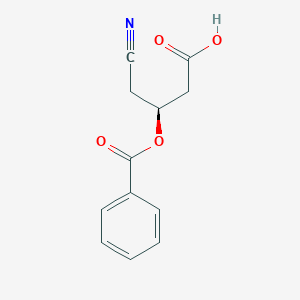
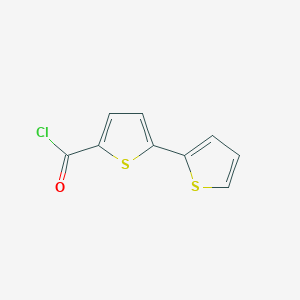
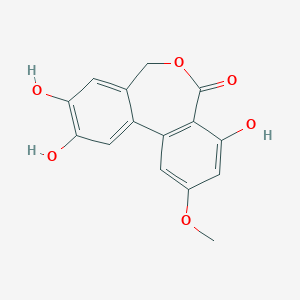
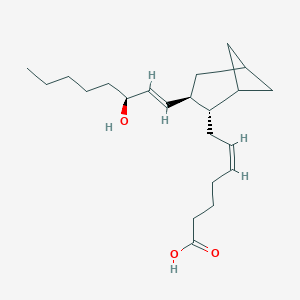
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
